3-Bromobutyric acid

Acid-Base Chemistry Reaction Optimization Drug Design

For R&D and industrial synthesis, 3-Bromobutyric Acid (CAS 2623-86-1) is the definitive choice for producing β-butyrolactone, the monomer for biodegradable polyester PHB, and for constructing optically active β-lactones in pharmaceutical research. Its specific C3-bromine substitution is critical for cyclization and stereoselective reactions; substituting with 2- or 4-bromobutyric acid leads to failed reactions and low yields. Source high-purity ≥95.0% (GC) material for reliable, reproducible outcomes.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 2623-86-1
Cat. No. B1329992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobutyric acid
CAS2623-86-1
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)Br
InChIInChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
InChIKeyHAIUIAZIUDPZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobutyric Acid (CAS 2623-86-1): C4 Chain Brominated Carboxylic Acid for Specialized Organic Synthesis


3-Bromobutyric acid (CAS 2623-86-1) is a C4 brominated carboxylic acid with the molecular formula C4H7BrO2 and a molecular weight of 167.00 . It exists as a racemic mixture of (R)- and (S)-enantiomers and serves as a versatile intermediate in organic synthesis . Key physicochemical properties include a melting point of 44 °C, a boiling point of 110-111 °C at 9-10 Torr, a density of 1.57 g/mL at 20 °C, and a predicted pKa of 3.97±0.10 . It is primarily utilized as a precursor for β-butyrolactone, a monomer for the biodegradable polyester poly(3-hydroxybutyrate) (PHB), and in the synthesis of optically active β-lactones .

Why 3-Bromobutyric Acid Cannot Be Replaced by Positional Isomers or Chain-Length Analogs in Critical Syntheses


While several brominated carboxylic acids exist (e.g., 2-bromobutyric acid, 4-bromobutyric acid, 3-bromopropionic acid), their differing bromine positions and carbon chain lengths result in distinct chemical reactivity, physical properties, and synthetic outcomes. Substituting one for another in established protocols is not scientifically valid and can lead to reaction failure, low yields, or unwanted side products [1]. The position of the bromine atom dictates the compound's role in specific transformations, such as cyclization reactions to form lactones or its utility as a chiral building block . The quantitative evidence below demonstrates precisely where 3-bromobutyric acid differentiates itself from these closest analogs.

Quantitative Differentiation of 3-Bromobutyric Acid from its Closest Analogs


pKa: 3-Bromobutyric Acid is a Significantly Weaker Acid than 2-Bromobutyric Acid

The acid dissociation constant (pKa) directly influences a compound's reactivity in pH-sensitive reactions and its bioavailability in pharmaceutical applications. 3-Bromobutyric acid is a weaker acid than its positional isomer, 2-bromobutyric acid, due to the greater distance between the electron-withdrawing bromine atom and the carboxylic acid group [1]. This difference is critical for synthetic chemists selecting the appropriate brominated acid for a given reaction.

Acid-Base Chemistry Reaction Optimization Drug Design

β-Butyrolactone Synthesis: 3-Bromobutyric Acid is the Established Precursor, Enabling Access to Biodegradable PHB

The synthesis of the biodegradable polyester poly(3-hydroxybutyrate) (PHB) relies on its monomer, β-butyrolactone. 3-Bromobutyric acid is the established and documented precursor for β-butyrolactone synthesis , a role that its positional isomers (2-bromobutyric acid and 4-bromobutyric acid) cannot fulfill due to their inability to undergo the same intramolecular cyclization to form the four-membered lactone ring. This specific transformation is a cornerstone of PHB research and production.

Biodegradable Polymers Monomer Synthesis Polyhydroxybutyrate

Polymer Synthesis: 3-Bromobutyric Acid Derivatives Enable Tunable Metal Halide Elimination for PHB Production

The thermochemical behavior of metal salts of 3-bromobutyric acid was studied for the elimination of a metal halide and the formation of poly(3-hydroxybutyrate) (PHB) [1]. This contrasts with the 3-chlorobutyric acid analog, where the different halide (Cl vs. Br) leads to altered reactivity. The study highlights the specific utility of the brominated compound in this solvent-free polymer synthesis approach.

Polymer Chemistry Thermochemical Synthesis Metal Halides

Gene Expression Upregulation: 3-Bromobutyric Acid is Among a Select Few Butyric Acid Analogs with Demonstrated Activity

In a screening of 14 butyric acid analogs, 3-bromobutyric acid was identified as one of only a few compounds capable of upregulating gene expression from multiple recombinant vectors in cultured cells [1]. This places it in a select group of active compounds, differentiating it from the majority of other butyric acid analogs tested (including the unmodified parent compound butyric acid itself, which also showed activity) which had little to no effect.

Gene Therapy Transfection Efficiency Butyric Acid Analogs

Primary Research and Industrial Applications of 3-Bromobutyric Acid


Synthesis of Biodegradable Polymers (PHB and its Derivatives)

3-Bromobutyric acid is the essential precursor for the synthesis of β-butyrolactone, the monomer used to produce the biodegradable polyester poly(3-hydroxybutyrate) (PHB) . This application is supported by quantitative evidence showing its established role in this specific cyclization reaction, a function that cannot be performed by its positional isomers . Furthermore, research has demonstrated its utility in solvent-free thermochemical routes to PHB via metal salt elimination [1].

Chiral Building Block in Pharmaceutical Synthesis

3-Bromobutyric acid serves as a valuable chiral building block for the synthesis of optically active β-lactones, which are crucial intermediates in the production of various pharmaceuticals . Its differentiation from other brominated acids lies in its specific reactivity and its ability to be resolved into pure enantiomers, enabling stereoselective synthesis .

Biotechnology Research Tool for Gene Expression Studies

The compound has demonstrated utility in increasing the expression of transfected genes in cultured cells . This specific biological activity distinguishes it from the majority of other butyric acid analogs tested, making it a valuable tool for researchers in gene therapy and biotechnology seeking to enhance recombinant protein production.

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